molecular formula C9H10Cl2O2 B12636665 1,4-Dichloro-2-(dimethoxymethyl)benzene CAS No. 919355-54-7

1,4-Dichloro-2-(dimethoxymethyl)benzene

Cat. No.: B12636665
CAS No.: 919355-54-7
M. Wt: 221.08 g/mol
InChI Key: VYOFNWHYZYTQLZ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(dimethoxymethyl)benzene is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.0805 It is a derivative of benzene, characterized by the presence of two chlorine atoms and a dimethoxymethyl group attached to the benzene ring

Preparation Methods

The synthesis of 1,4-Dichloro-2-(dimethoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1,4-dichlorobenzene with formaldehyde and methanol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution occurs at the correct positions on the benzene ring.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently.

Chemical Reactions Analysis

1,4-Dichloro-2-(dimethoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in Suzuki cross-coupling reactions with arylboronic acids.

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1,4-Dichloro-2-(dimethoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Dichloro-2-(dimethoxymethyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and the dimethoxymethyl group influence the electron density of the benzene ring, making it reactive towards electrophiles . The pathways involved include the formation of intermediates that can further react to form various products.

Comparison with Similar Compounds

1,4-Dichloro-2-(dimethoxymethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

919355-54-7

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

1,4-dichloro-2-(dimethoxymethyl)benzene

InChI

InChI=1S/C9H10Cl2O2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,1-2H3

InChI Key

VYOFNWHYZYTQLZ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CC(=C1)Cl)Cl)OC

Origin of Product

United States

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